
Malolactomycin C
Overview
Description
Malolactomycin C is a macrolide antifungal antibiotic isolated from the bacterium Streptomyces strain KP-3144 . It is particularly effective against the plant pathogenic fungus Botrytis cinerea, which causes gray mold disease in various crops . The compound belongs to the family of 40-membered macrolides and exhibits significant antifungal activity .
Mechanism of Action
Target of Action
Malolactomycin C, a 40-membered macrolide, is produced by Streptomyces sp . It has been found to have moderate activity against selected fungi, specifically Cladosporium, Botrytis, and Pyricularia . Its analogue, Malolactomycin D, has been identified as a selective Ras signal inhibitor . The primary targets of this compound are these fungi and the Ras signal pathway.
Mode of Action
Its analogue, malolactomycin d, has been found to selectively inhibit the ras signal pathway . This suggests that this compound may also interact with its targets in a similar manner, potentially inhibiting the growth of certain fungi and affecting the Ras signal pathway.
Pharmacokinetics
It is known to be soluble in methanol or dmso , which may influence its bioavailability
Result of Action
The result of this compound’s action is the inhibition of growth in certain fungi . This suggests that it may have potential applications as an antifungal agent. Additionally, the action of its analogue on the Ras signal pathway suggests that this compound may also have effects at the molecular and cellular level, potentially influencing cell growth and proliferation.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in methanol or DMSO suggests that the presence of these solvents could affect its action, efficacy, and stability Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action
Biochemical Analysis
Biochemical Properties
Malolactomycin C plays a significant role in biochemical reactions, particularly in its interaction with fungal pathogens. It has been shown to inhibit the growth of fungi such as Cladosporium fulvum, Botrytis cinerea, and Pyricularia oryzae . The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and function
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules in fungal cells. It binds to specific proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular processes . This compound has been shown to inhibit the Ras signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, this compound induces apoptosis in fungal cells, thereby exerting its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability can be affected by factors such as temperature and pH. Long-term studies have shown that this compound can degrade over time, leading to a reduction in its antifungal activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits moderate antifungal activity without significant toxic effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional antifungal activity is observed . These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fungal metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of essential biomolecules . The compound has been shown to affect metabolic flux, leading to changes in metabolite levels and disrupting fungal growth and survival
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in fungal cell membranes, where it exerts its antifungal effects by disrupting membrane integrity . In mammalian cells, this compound can be transported to various cellular compartments, influencing its localization and activity . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In fungal cells, it localizes to the cell membrane, where it disrupts membrane integrity and induces cell death . In mammalian cells, this compound can be found in various subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malolactomycin C is primarily obtained through fermentation of the Streptomyces strain KP-3144 . The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . The specific conditions for fermentation include maintaining the culture at 27°C with aeration and agitation .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of bioreactors to culture the Streptomyces strain under controlled conditions, ensuring optimal yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Malolactomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or to study its structure-activity relationship.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of antifungal activity .
Scientific Research Applications
Malolactomycin C has a wide range of scientific research applications:
Comparison with Similar Compounds
- Malolactomycin D
- Other macrolide antibiotics such as erythromycin and azithromycin
Properties
IUPAC Name |
3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHAWZLPUJTAT-VOXIDSISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H109N3O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189759-03-3 | |
| Record name | Malolactomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189759033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of Malolactomycin C for agricultural applications?
A1: Malolactomycins C and D, discovered as novel 40-membered ring macrolides produced by a strain of Streptomyces, have shown promising antifungal activity. Specifically, they demonstrated inhibitory effects against Botrytis cinerea, a prevalent plant pathogen causing gray mold disease in various crops [, ]. This finding highlights the potential of this compound as a potential biocontrol agent or lead compound for developing new antifungal treatments for agricultural use.
Q2: Are there other studies investigating the mode of action or structural details of this compound?
A2: Currently, the provided abstracts [, ] primarily focus on the discovery and antifungal activity of Malolactomycins C and D against Botrytis cinerea. Further research is needed to elucidate the specific mode of action, structural characterization, and other properties of this compound. Understanding its interaction with targets, downstream effects, and structural details will be crucial for exploring its full potential and developing effective antifungal strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


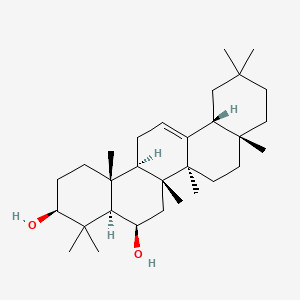
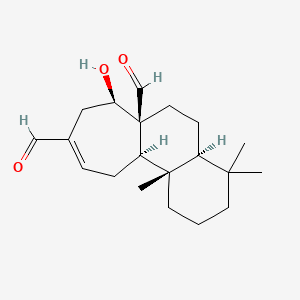
![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
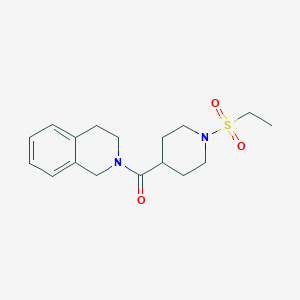
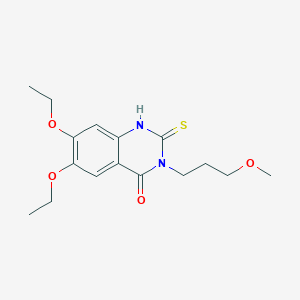
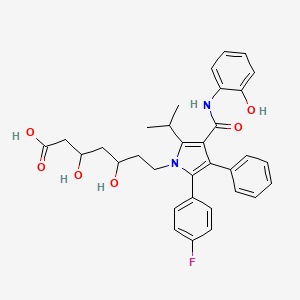
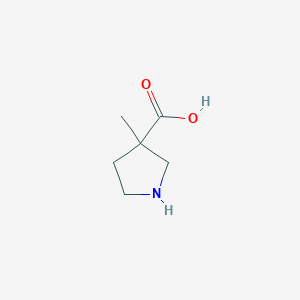
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
